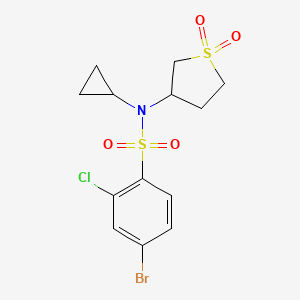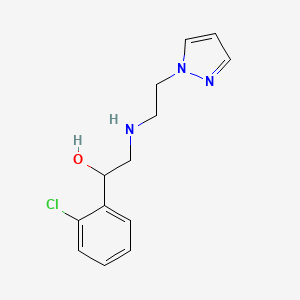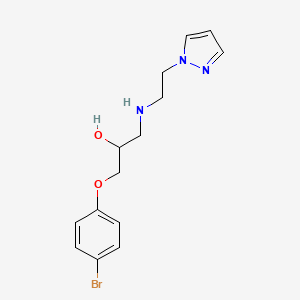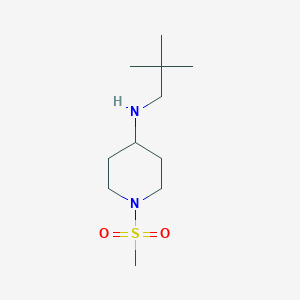
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide, also known as BCS-1, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide compounds, which are known for their therapeutic properties.
Mechanism of Action
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is believed to exert its effects through the inhibition of certain enzymes, which are involved in various biochemical processes. For example, carbonic anhydrase is an enzyme that plays a critical role in the regulation of acid-base balance in the body, while acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the alteration of cellular signaling pathways. These effects may have implications for the treatment of various diseases, including neurological disorders and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against certain enzymes, which can be useful for studying their role in various biological processes. However, one limitation of using 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide, including the development of more potent and selective inhibitors of specific enzymes, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in various experimental settings.
Synthesis Methods
The synthesis of 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. The resulting product is then treated with 1,1-dioxothiolane-3-thiol to obtain 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in high yield and purity.
Scientific Research Applications
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. It has been reported to exhibit potent inhibitory activity against certain enzymes, including carbonic anhydrase and acetylcholinesterase.
properties
IUPAC Name |
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO4S2/c14-9-1-4-13(12(15)7-9)22(19,20)16(10-2-3-10)11-5-6-21(17,18)8-11/h1,4,7,10-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPJZUKYWCSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCS(=O)(=O)C2)S(=O)(=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)



![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)


![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
